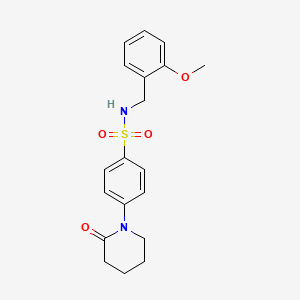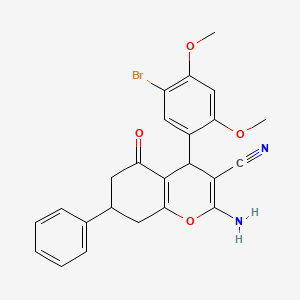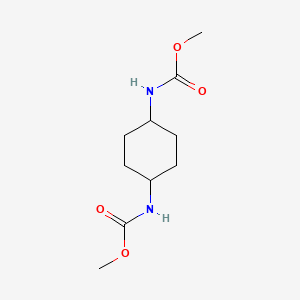
dimethyl 1,4-cyclohexanediylbiscarbamate
描述
Dimethyl 1,4-cyclohexanediylbiscarbamate (DCC) is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. DCC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of dimethyl 1,4-cyclohexanediylbiscarbamate is complex and involves multiple pathways. dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. It also modulates the activity of ion channels, such as voltage-gated calcium channels, which play a role in neuronal signaling. Additionally, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. It also reduces the levels of pro-inflammatory cytokines and chemokines in various tissues. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Dimethyl 1,4-cyclohexanediylbiscarbamate has several advantages for lab experiments, such as its stability, solubility, and low toxicity. It can be easily synthesized using various methods and can be purified using standard techniques. However, dimethyl 1,4-cyclohexanediylbiscarbamate has some limitations, such as its low water solubility and limited bioavailability. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate can interact with other compounds and enzymes, which can affect its activity and efficacy.
未来方向
There are several future directions for the research on dimethyl 1,4-cyclohexanediylbiscarbamate. One direction is to study the structure-activity relationship of dimethyl 1,4-cyclohexanediylbiscarbamate and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of dimethyl 1,4-cyclohexanediylbiscarbamate in animal models and humans to optimize its dosing and administration. Moreover, future research can focus on the development of novel drug delivery systems for dimethyl 1,4-cyclohexanediylbiscarbamate to improve its bioavailability and efficacy.
Conclusion:
In conclusion, dimethyl 1,4-cyclohexanediylbiscarbamate is a promising chemical compound that has potential therapeutic applications in various fields, such as cancer, inflammation, and neurodegeneration. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 1,4-cyclohexanediylbiscarbamate can provide valuable insights into its therapeutic potential and pave the way for the development of novel drugs.
合成方法
Dimethyl 1,4-cyclohexanediylbiscarbamate can be synthesized using various methods, including the reaction between cyclohexanone and dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of cyclohexanone with urea and dimethyl carbonate in the presence of a catalyst. The yield and purity of dimethyl 1,4-cyclohexanediylbiscarbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.
科学研究应用
Dimethyl 1,4-cyclohexanediylbiscarbamate has been studied for its potential therapeutic applications, such as its anti-tumor, anti-inflammatory, and neuroprotective effects. dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPEKVNPMGVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301653, DTXSID101218934 | |
| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |
CAS RN |
32175-29-4, 32222-08-5 | |
| Record name | NSC145147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



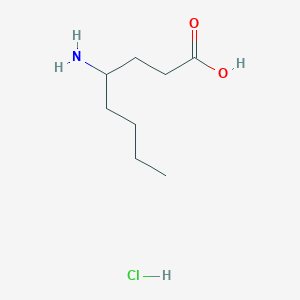
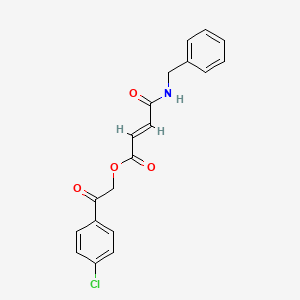
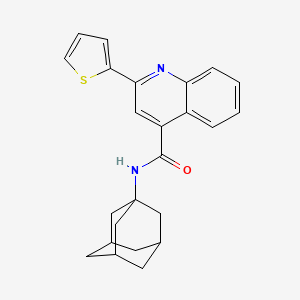
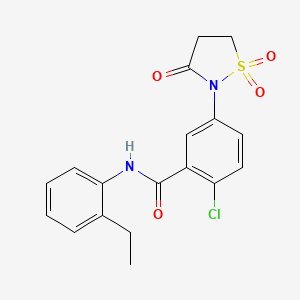
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
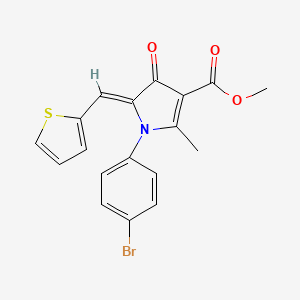
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
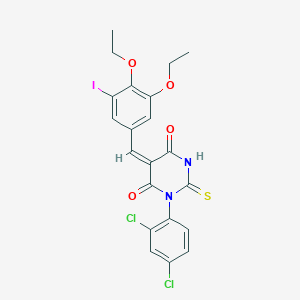
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
